molecular formula C7H13NO B13018714 (R)-1-Methylpiperidine-2-carbaldehyde

(R)-1-Methylpiperidine-2-carbaldehyde

Cat. No.: B13018714
M. Wt: 127.18 g/mol
InChI Key: HBQKERHWQDYYEM-SSDOTTSWSA-N
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Description

®-1-Methylpiperidine-2-carbaldehyde is a chiral compound with a piperidine ring structure. It is an important intermediate in organic synthesis, particularly in the pharmaceutical industry. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methylpiperidine-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-1-Methylpiperidine.

    Oxidation: The ®-1-Methylpiperidine is then oxidized to form ®-1-Methylpiperidine-2-carbaldehyde. Common oxidizing agents used in this process include pyridinium chlorochromate (PCC) and manganese dioxide (MnO2).

Industrial Production Methods

In an industrial setting, the production of ®-1-Methylpiperidine-2-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-Methylpiperidine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-1-Methylpiperidine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-Methylpiperidine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug development.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Methylpiperidine-2-carbaldehyde: The enantiomer of ®-1-Methylpiperidine-2-carbaldehyde, with similar chemical properties but different biological activity.

    Piperidine-2-carbaldehyde: Lacks the methyl group, resulting in different reactivity and applications.

    1-Methylpiperidine: The parent compound without the aldehyde group, used in different synthetic applications.

Uniqueness

®-1-Methylpiperidine-2-carbaldehyde is unique due to its chiral nature and the presence of both a piperidine ring and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(2R)-1-methylpiperidine-2-carbaldehyde

InChI

InChI=1S/C7H13NO/c1-8-5-3-2-4-7(8)6-9/h6-7H,2-5H2,1H3/t7-/m1/s1

InChI Key

HBQKERHWQDYYEM-SSDOTTSWSA-N

Isomeric SMILES

CN1CCCC[C@@H]1C=O

Canonical SMILES

CN1CCCCC1C=O

Origin of Product

United States

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